molecular formula C7H16N6 B2554131 N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide CAS No. 18413-26-8

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide

Cat. No.: B2554131
CAS No.: 18413-26-8
M. Wt: 184.247
InChI Key: ZGISTEMQWYSJHP-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C7H16N6 It is known for its unique structure, which includes a piperazine ring substituted with an amino(imino)methyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide typically involves the reaction of 4-methylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

4-methylpiperazine+cyanamideThis compound\text{4-methylpiperazine} + \text{cyanamide} \rightarrow \text{this compound} 4-methylpiperazine+cyanamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino(imino)methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[amino(imino)methyl]-4-methylpiperazine-1-carboxylic acid, while reduction may produce N-[amino(imino)methyl]-4-methylpiperazine.

Scientific Research Applications

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[amino(imino)methyl]-4-methylpiperazine-1-carboxamide
  • N-[amino(imino)methyl]-4-methylpiperazine-1-carboxylic acid
  • N-[amino(imino)methyl]-4-methylpiperazine-1-carbothioamide

Uniqueness

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N6/c1-12-2-4-13(5-3-12)7(10)11-6(8)9/h2-5H2,1H3,(H5,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISTEMQWYSJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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